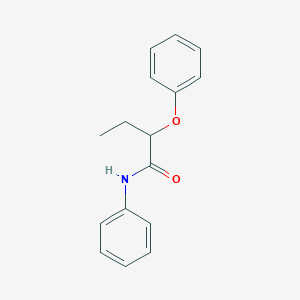

2-phenoxy-N-phenylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-15(19-14-11-7-4-8-12-14)16(18)17-13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMZERQQLIHFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxy N Phenylbutanamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 2-phenoxy-N-phenylbutanamide, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. This primary disconnection breaks the target molecule into two key precursors: 2-phenoxybutanoic acid and aniline (B41778).

A further disconnection can be considered for the 2-phenoxybutanoic acid precursor. The ether linkage (C-O bond) can be disconnected to reveal phenol (B47542) and a 2-halobutanoic acid derivative (e.g., 2-bromobutanoic acid) as the starting materials. This approach is a standard Williamson ether synthesis.

These key disconnections form the basis of the synthetic strategy, which will involve the preparation of the carboxylic acid precursor followed by the formation of the amide bond.

Precursor Synthesis Strategies

The successful synthesis of this compound relies on the efficient preparation of its precursors.

Synthesis of Butanoic Acid Derivatives

The primary butanoic acid derivative required is 2-phenoxybutanoic acid. The synthesis of 2-phenoxyalkanoic acids can be achieved by reacting a phenol with an α-halogenated acid in an aqueous sodium hydroxide (B78521) solution. researchgate.net In the case of 2-phenoxybutanoic acid, this would involve the reaction of phenol with 2-bromobutanoic acid.

Alternatively, the ethyl ester of 2-phenoxybutanoic acid can be synthesized by reacting the appropriate starting materials, followed by hydrolysis to obtain the carboxylic acid. researchgate.net For instance, ethyl 2-bromobutanoate can be reacted with sodium phenoxide. The resulting ethyl 2-phenoxybutanoate is then hydrolyzed, typically using a base like lithium hydroxide, to yield 2-phenoxybutanoic acid. prepchem.com

Preparation of Phenol and Aniline Precursors

Phenol and aniline are readily available commercial starting materials. For the purpose of this synthesis, they are typically sourced from chemical suppliers rather than synthesized in the laboratory. Their high availability and low cost make them convenient precursors for the synthesis of this compound.

Amide Bond Formation Techniques

The crucial step in the synthesis of this compound is the formation of the amide bond between 2-phenoxybutanoic acid and aniline. This transformation can be accomplished through various methods, broadly categorized as classical and modern techniques.

Classical Coupling Methods (e.g., Carbodiimide, Activated Ester Approaches)

Classical methods for amide bond formation are well-established and widely used. These typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate carboxylic acids. nih.gov In the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt), EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The use of a catalytic amount of HOBt can enhance the reaction efficiency. nih.gov 4-Dimethylaminopyridine (DMAP) can also be employed as a catalyst to form a highly reactive acyliminium ion intermediate. nih.gov

Activated Ester Approaches: The carboxylic acid can be converted into an activated ester, which then reacts with the amine. For example, the formation of an HOBt ester is a common strategy. nih.gov This activated species is more susceptible to nucleophilic attack by aniline compared to the free carboxylic acid.

Acid Chlorides: A traditional method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchula.ac.th The highly reactive acid chloride then readily reacts with aniline to form the amide. This method is often efficient but can be sensitive to other functional groups in the molecule.

A summary of typical conditions for classical amide bond formation is presented in Table 1.

Table 1: Typical Reaction Conditions for Classical Amide Bond Formation

| Coupling Reagent System | Solvent | Base | Temperature | Typical Yield |

|---|---|---|---|---|

| EDC/HOBt | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Room Temperature | Good to Excellent nih.gov |

| SOCl₂ | Toluene or neat | None | Reflux | High chula.ac.th |

Modern Catalytic Amidations (e.g., Transition-Metal Catalysis)

In recent years, more direct and atom-economical methods for amide synthesis have been developed, often employing transition-metal catalysts.

Lewis Acid Catalysis: Lewis acids such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov This method has shown good to excellent yields for the synthesis of N-phenylamides. nih.gov

Boron-based Catalysis: Boronic acids and their derivatives have been reported as effective catalysts for direct amidation reactions. nih.gov These catalysts promote the condensation of carboxylic acids and amines, often under reflux conditions.

Electrochemical Methods: Electrochemical approaches represent a green and efficient alternative for C-H amidation. researchgate.net While often focused on direct C-H functionalization, electrochemical methods can also be applied to amide synthesis under mild conditions. More recently, an iron-catalyzed electrochemical method has been developed for the selective cleavage of the C(phenyl)-N bond in N-phenylamides, which is a transformation of the product rather than its synthesis. rsc.orgrsc.org

Rhodium-Catalyzed Reactions: Rhodium complexes have been utilized in catalytic hydroboration reactions of unsaturated amides, demonstrating the utility of transition metals in transformations involving amide functionalities. nih.gov

These modern catalytic methods offer advantages in terms of milder reaction conditions and reduced waste generation compared to classical approaches.

A comparative overview of modern catalytic amidation methods is provided in Table 2.

Table 2: Modern Catalytic Amidation Methods for N-Phenylamides

| Catalyst System | Solvent | Temperature | Key Features |

|---|---|---|---|

| TiCl₄ | Pyridine | 85 °C | Direct condensation, moderate to excellent yields. nih.gov |

Stereoselective Synthesis Approaches for Chiral Centers

The synthesis of enantiomerically pure this compound is of significant interest due to the potential for stereospecific biological activity. The chiral center in this molecule is the carbon atom to which the phenoxy group is attached. Chemoenzymatic methods have emerged as a powerful strategy for achieving high enantioselectivity in the synthesis of related α-phenoxy amides. researchgate.net

One notable approach involves the kinetic resolution of racemic starting materials using enzymes. researchgate.net Lipases are commonly employed for their ability to selectively acylate or deacylate one enantiomer, allowing for the separation of the desired stereoisomer. For instance, a racemic mixture of a precursor alcohol can be subjected to lipase-catalyzed acylation, where only one enantiomer is converted to an ester, leaving the other enantiomer as an unreacted alcohol with high enantiomeric excess. This enantiopure alcohol can then be converted to the final this compound product.

Another advanced chemoenzymatic strategy is the enantioconvergent synthesis of optically active N-alkyl (R)-α-phenoxyamides. researchgate.net This method starts with the activation of the hydroxyl group of an (S)-α-hydroxyamide using methanesulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a phenoxide, leading to the desired (R)-α-phenoxyamide with good yield and high enantiomeric excess. researchgate.net While this specific example focuses on N-alkyl amides, the principle can be adapted for the synthesis of N-phenyl amides like this compound.

| Stereoselective Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (e.e.) | Reference |

| Enzymatic Kinetic Resolution | Lipase, Acylating Agent | >95% | researchgate.net |

| Enantioconvergent Synthesis | Methanesulfonyl Chloride, Phenoxide | 28-98% | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is driven by the need for more sustainable and environmentally friendly chemical processes. nih.govresearchgate.net Key areas of focus include the use of safer solvents, atom economy, and the use of catalysts over stoichiometric reagents. researchgate.netunimi.it

Solvent Selection: Traditional amide synthesis often employs hazardous organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). nsf.gov A greener approach involves substituting these with more benign alternatives such as water or ionic liquids. researchgate.netnsf.gov "On-water" synthesis, where the reaction is performed in an aqueous suspension, has been shown to accelerate reaction rates for some amide formations. rsc.org

Atom Economy: To improve atom economy, direct amidation reactions between a carboxylic acid and an amine are preferred over methods that require activating agents, as the latter generate stoichiometric byproducts. unimi.it However, direct amidation often requires harsh conditions. libretexts.org Catalytic methods that activate the carboxylic acid in situ are therefore a key area of research. rsc.org

Catalysis: The use of biocatalysts, such as lipases, aligns well with green chemistry principles. nih.gov These enzymes operate under mild conditions (ambient temperature and pressure) and in aqueous media, reducing energy consumption and the need for organic solvents. researchgate.net Furthermore, metal-free organocatalysis, for example using tropylium (B1234903) ions, presents another green alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Safer Solvents | Use of water or ionic liquids instead of chlorinated solvents. | Reduced environmental impact and improved worker safety. | researchgate.netnsf.gov |

| Atom Economy | Catalytic direct amidation over methods with stoichiometric activating agents. | Minimized waste generation. | unimi.it |

| Catalysis | Employment of biocatalysts (e.g., lipases) or organocatalysts. | Mild reaction conditions, reduced energy consumption, and avoidance of toxic metals. | nih.govrsc.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves a systematic study of various parameters, including the choice of coupling reagents, catalysts, reaction temperature, and time.

The formation of the amide bond is the key step in the synthesis. hepatochem.com A common method involves the reaction of 2-phenoxybutanoic acid with aniline. To facilitate this reaction, the carboxylic acid is typically activated. A variety of coupling reagents can be used for this purpose, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nsf.govhepatochem.com

Palladium-catalyzed carbonylation of α-phenoxyamides has been explored as a route to α-amino acid derivatives, and similar catalytic approaches could be optimized for the synthesis of this compound. acs.org This would involve the coupling of a phenoxy-substituted substrate with an amine in the presence of carbon monoxide and a palladium catalyst. Optimization would focus on the choice of palladium precursor, ligands, and reaction conditions to achieve high yields.

The purification of the final product is also a critical step for obtaining high-purity this compound. Column chromatography over silica (B1680970) gel is a common method for purifying related compounds. dovepress.com The choice of eluent system, a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, would need to be optimized to achieve efficient separation. dovepress.com

| Parameter | Variables for Optimization | Effect on Reaction | Reference |

| Coupling Reagent | DCC, EDC/HOBt, HATU | Efficiency of amide bond formation, suppression of side reactions. | nsf.govhepatochem.com |

| Catalyst | Palladium complexes, Organocatalysts | Reaction rate, yield, and selectivity. | rsc.orgacs.org |

| Solvent | Dichloromethane, Dimethylformamide, Acetonitrile (B52724) | Solubilization of reagents, reaction rate, and ease of workup. | nsf.gov |

| Temperature | Room temperature to reflux | Reaction kinetics and control of side reactions. | nih.gov |

| Purification | Column chromatography (eluent composition) | Purity of the final compound. | dovepress.com |

Advanced Spectroscopic and Structural Elucidation of 2 Phenoxy N Phenylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques would be used to confirm the assignments made from 1D spectra and to elucidate the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the -CH-CH₂-CH₃ spin system in the butanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away, which is critical for connecting the phenoxy group, the butanamide chain, and the N-phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, providing insights into the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS would provide an extremely accurate mass measurement of the parent molecular ion, allowing for the unambiguous determination of its elemental formula (C16H17NO2). Analysis of the fragmentation pattern would help to confirm the structure by showing the loss of specific fragments, such as the phenoxy group or parts of the butanamide chain.

Single Crystal X-ray Diffraction Analysis

This technique provides the most definitive structural information, but it requires the formation of a suitable single crystal of the compound.

Determination of Molecular Geometry and Absolute Configuration

If a single crystal could be grown, X-ray diffraction would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the connectivity and provide detailed insight into its three-dimensional shape. For this chiral molecule, if a chiral crystal is formed, the analysis could also determine the absolute configuration (R or S) at the C2 stereocenter.

Without access to primary research data for 2-phenoxy-N-phenylbutanamide, the generation of a detailed and factual article as requested is not possible.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions, which govern the molecular packing and ultimately influence the macroscopic properties of the crystalline material. The key functional groups present in the molecule, namely the amide linkage (-CONH-), the two phenyl rings, and the ether oxygen, are all potential sites for significant intermolecular interactions.

Hydrogen Bonding: The amide functionality is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). In the crystal lattice of this compound, it is anticipated that prominent intermolecular hydrogen bonds of the N-H···O=C type would be formed. These interactions are a primary force in the formation of well-ordered crystalline structures in many organic amides. mostwiedzy.pl Such hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets, providing significant stability to the crystal packing. The presence of both a hydrogen bond donor and acceptor within the same functional group allows for the creation of extensive hydrogen-bonded networks.

π-π Stacking: The two aromatic rings, the phenoxy and the N-phenyl groups, are expected to participate in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. researchgate.net The geometry of these interactions can vary and are generally categorized as:

Face-to-face (sandwich): Where the centroids of the two rings are aligned. This arrangement is less common due to electrostatic repulsion. researchgate.net

Parallel-displaced: Where the rings are parallel but offset from one another. This is a common and energetically favorable arrangement. researchgate.net

T-shaped (edge-to-face): Where the edge of one aromatic ring points towards the face of another.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |

| Hydrogen Bonding | N-H (amide) | C=O (amide) | Linear, ~2.8-3.2 Å |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel-displaced, ~3.3-3.8 Å |

| C-H···O | C-H (aliphatic/aromatic) | C=O (amide), O (ether) | Variable, ~3.0-4.0 Å |

| C-H···π | C-H (aliphatic/aromatic) | Phenyl Ring | Variable, ~2.5-3.0 Å (H to ring centroid) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The this compound molecule possesses a stereogenic center at the carbon atom bearing the phenoxy, N-phenyl, and ethyl groups. Therefore, it can exist as a pair of enantiomers, (R)-2-phenoxy-N-phenylbutanamide and (S)-2-phenoxy-N-phenylbutanamide. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the characterization of such chiral molecules. wiley.com

Circular dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule. scispace.com An achiral molecule does not exhibit a CD spectrum. For a chiral molecule like this compound, its enantiomers will produce CD spectra that are mirror images of each other. This makes CD spectroscopy an invaluable tool for:

Determination of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 mixture of both enantiomers) will have no CD signal.

Assignment of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. rsc.orgwiley.com

The CD spectrum of this compound would be expected to show signals corresponding to the electronic transitions of its chromophores, which include the phenyl rings and the amide group. The π-π* transitions of the aromatic rings typically appear in the ultraviolet (UV) region of the electromagnetic spectrum. The interaction of these chromophores in the chiral environment of the molecule gives rise to the observed CD signals.

While no specific circular dichroism data for this compound is publicly available, the principles of the technique are well-established and would be directly applicable to the enantiomeric characterization of this compound if it were synthesized in a non-racemic form. rsc.orgnih.govnottingham.ac.uk

Table 2: Application of Circular Dichroism to this compound

| Parameter | Description | Relevance to this compound |

| Chirality | The property of a molecule that is non-superimposable on its mirror image. | The C2 carbon atom is a stereocenter, leading to (R) and (S) enantiomers. |

| Chromophores | The light-absorbing groups in a molecule. | Phenyl rings and the amide group. |

| CD Signal | The difference in absorbance of left and right circularly polarized light (ΔA). | A non-zero CD spectrum would confirm the presence of a single enantiomer or an enantiomeric excess. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample. | Can be quantified from the intensity of the CD signal. |

| Absolute Configuration | The 3D arrangement of atoms of a chiral molecule. | Can be assigned by comparing experimental and theoretical CD spectra. |

Theoretical and Computational Investigations of 2 Phenoxy N Phenylbutanamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2-phenoxy-N-phenylbutanamide, DFT calculations would be instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like this compound, with its rotatable bonds, a conformational landscape analysis would be crucial. This involves identifying various low-energy conformations (conformers) and understanding the energy barriers between them. Such an analysis would reveal the preferred shapes the molecule adopts, which is fundamental to its interactions with other molecules. At present, no specific conformational analysis for this compound has been published.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential - MEP)

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reactants. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. Currently, there are no published HOMO-LUMO energy values or MEP maps specifically for this compound.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | - | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: This table is for illustrative purposes only, as no experimental or calculated data for this compound is currently available.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, researchers can predict the key peaks in the molecule's vibrational spectrum. This theoretical spectrum can then be compared with an experimental spectrum to confirm the structure of the synthesized compound. No such theoretical vibrational analysis for this compound has been reported.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. pku.edu.cnmdpi.compeerj.com MD simulations could be employed to study the conformational flexibility of this compound in a solvent, providing a more realistic understanding of its behavior in solution. pku.edu.cnmdpi.compeerj.com These simulations track the movements of atoms and the changes in molecular conformation, offering insights into how the solvent influences the molecule's shape and dynamics. Such studies are crucial for understanding reaction mechanisms and biological interactions in a solution phase, but have not yet been performed for this specific compound.

Reactivity Prediction through Computational Models

Computational models can be powerful tools for predicting the reactivity of a molecule without the need for extensive laboratory experiments.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain and predict the outcomes of chemical reactions. wikipedia.orgyoutube.com By analyzing the shapes and energies of the HOMO and LUMO of this compound, one could predict its reactivity in various types of reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. ethz.ch Furthermore, computational methods can be used to map out entire reaction pathways, identifying transition states and calculating activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds. However, no FMO analysis or reaction pathway studies have been published for this compound.

Analysis of Steric and Electronic Effects on Reactivity

Theoretical and computational models provide significant insights into the reactivity of this compound by dissecting the influence of its structural and electronic characteristics. The reactivity of the amide functional group and the surrounding molecular framework is governed by a delicate balance of steric hindrance and electronic effects originating from the phenoxy and N-phenyl substituents.

Steric Effects:

The spatial arrangement of the atoms in this compound creates notable steric hindrance around the reactive centers, particularly the amide bond. The bulky phenoxy group attached to the α-carbon and the phenyl group on the nitrogen atom restrict the approach of reactants. Computational modeling, such as Density Functional Theory (DFT) calculations, can quantify the steric congestion around the amide linkage. This steric bulk can influence reaction rates and pathways, for instance, by favoring attack from less hindered directions or by requiring more energetic transition states for reactions to proceed. rsc.org In related N-phenylamide structures, steric hindrance from substituents has been shown to directly influence the strength of intermolecular interactions, a principle that can be extended to intramolecular effects on reactivity. nih.gov

Electronic Effects:

The electronic landscape of this compound is characterized by the interplay of inductive and resonance effects from its constituent groups. The phenoxy group, with its electron-withdrawing oxygen atom, exerts a negative inductive effect (-I), which can influence the acidity of the α-proton and the electrophilicity of the carbonyl carbon. Conversely, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the adjacent system.

Similarly, the N-phenyl group's electronic character modulates the properties of the amide nitrogen. The phenyl ring can act as an electron-withdrawing group, reducing the nucleophilicity of the nitrogen atom. Computational methods like Natural Bond Orbital (NBO) analysis are instrumental in quantifying these electronic effects by calculating charge distributions and orbital interactions. mdpi.com These analyses reveal the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance) and its partial delocalization into the phenyl ring, which stabilizes the molecule but reduces the reactivity of the amide bond. In studies of similar amide compounds, electron-withdrawing and electron-donating substituents have been shown to significantly alter reaction efficiencies.

The following table summarizes the key steric and electronic effects and their predicted impact on the reactivity of this compound.

| Effect | Originating Group(s) | Predicted Impact on Reactivity |

| Steric Hindrance | Phenoxy group at α-carbon, N-phenyl group | - Shields the amide carbonyl from nucleophilic attack.- Hinders rotation around the C-N amide bond.- May dictate regioselectivity in reactions involving adjacent atoms. |

| Inductive Effect (-I) | Phenoxy group (oxygen atom) | - Increases the electrophilicity of the carbonyl carbon.- Increases the acidity of the α-hydrogen. |

| Resonance Effect (+R) | Phenoxy group (oxygen lone pairs) | - Can donate electron density, potentially counteracting the inductive effect to some extent. |

| Resonance Effect (-R) | N-phenyl group | - Delocalizes the nitrogen lone pair, reducing its basicity and nucleophilicity.- Stabilizes the amide bond. |

These theoretical considerations are fundamental for predicting the molecule's behavior in various chemical transformations and for designing synthetic routes.

Supramolecular Interactions Modeling (e.g., Host-Guest Chemistry, Self-Assembly)

The non-covalent interactions of this compound are crucial in determining its solid-state structure and its behavior in solution, forming the basis for its potential involvement in supramolecular chemistry. wikipedia.org Computational modeling is a powerful tool for investigating these interactions, which include hydrogen bonding, π-π stacking, and weaker van der Waals forces. wikipedia.org

The most significant intermolecular interaction in amides is the hydrogen bond formed between the amide N-H donor and the carbonyl C=O acceptor. nih.gov Theoretical studies on a series of N-phenylamides have demonstrated that these N-H···O=C hydrogen bonds are the primary drivers for the formation of one-dimensional chains or two-dimensional layers in the solid state. nih.gov The strength of these interactions can be calculated and correlated with experimental observations, such as association constants in solution. nih.gov

π-π Stacking: The presence of two phenyl rings (one from the phenoxy group and one on the nitrogen) allows for π-π stacking interactions, which contribute to the stabilization of the crystal lattice.

C-H···π Interactions: The aliphatic protons of the butyryl chain and the aromatic protons can interact with the electron-rich π systems of the phenyl rings.

n→π Interactions:* An intriguing and more subtle interaction involves the delocalization of a lone pair (n) from an oxygen or nitrogen atom to an antibonding π* orbital of a nearby aromatic ring or carbonyl group. researchgate.net These interactions are weak but can play a significant role in dictating the conformation and packing of molecules. researchgate.net

Modeling of a potential self-assembly process for this compound, based on analogous N-phenylamides, would likely proceed via the formation of a primary dimer linked by strong N-H···O=C hydrogen bonds. These dimers could then further assemble into larger aggregates, such as chains or sheets, stabilized by the weaker π-π and C-H···π interactions. nih.gov The concept of host-guest chemistry, where a larger molecule encapsulates a smaller one, could be explored computationally by examining the potential for this compound to bind within the cavity of a suitable host molecule, driven by a combination of the aforementioned non-covalent forces. wikipedia.org

The table below outlines the principal non-covalent interactions that could be modeled for this compound.

| Interaction Type | Donor/Acceptor Groups Involved | Significance in Supramolecular Assembly |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary driving force for self-assembly into chains and sheets. nih.gov |

| π-π Stacking | Phenyl rings of the phenoxy and N-phenyl groups | Stabilizes crystal packing and larger aggregates. |

| C-H···π Interactions | C-H bonds (aliphatic/aromatic) and phenyl rings | Contribute to the overall stability of the supramolecular structure. |

| n→π Interactions | Oxygen lone pair (n) and π orbital of phenyl/carbonyl | Influences molecular conformation and packing. researchgate.net |

Theoretical Basis for Structure-Property Relationships (excluding biological/clinical)

The relationship between the molecular structure of this compound and its macroscopic properties (excluding biological and clinical aspects) can be effectively elucidated through theoretical and computational chemistry. By calculating various molecular descriptors, it is possible to predict physical properties such as solubility, melting point, and chromatographic behavior.

Quantum Chemical Descriptors:

Quantum chemical calculations, particularly using DFT, can determine a range of electronic and structural descriptors that correlate with physical properties.

Polarizability: This descriptor relates to how easily the electron cloud of the molecule can be distorted by an external electric field. It influences the strength of London dispersion forces, which are important for intermolecular attraction, especially in nonpolar environments.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A large gap implies high stability. mdpi.com The spatial distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models establish mathematical relationships between the calculated molecular descriptors and experimentally determined properties. While specific QSPR models for this compound are not available, the principles can be applied. For instance, descriptors such as molecular weight, surface area, volume, and those derived from quantum chemistry can be used to build models that predict properties like solubility in different solvents or retention times in chromatography.

The theoretical foundation for these relationships lies in the understanding that a molecule's bulk properties are a direct consequence of its underlying molecular structure and the intermolecular forces it can form. The table below illustrates how theoretical descriptors for this compound would relate to its physical properties.

| Theoretical Descriptor | Method of Calculation | Related Physical Property | Relationship |

| Dipole Moment | DFT, Semi-empirical methods | Melting Point, Boiling Point, Solubility | Higher dipole moment generally correlates with higher melting/boiling points and increased solubility in polar solvents. |

| Molecular Polarizability | DFT | Refractive Index, Intermolecular Forces | Higher polarizability leads to stronger dispersion forces and a higher refractive index. |

| HOMO-LUMO Energy Gap | DFT, Hartree-Fock | Chemical Stability, UV-Vis Absorption | A larger gap suggests greater kinetic stability and absorption of higher energy (shorter wavelength) light. |

| Molecular Surface Area/Volume | Computational Geometry | Solubility, Crystal Packing Efficiency | Affects solvent-solute interactions and how efficiently molecules pack in a solid, influencing density and melting point. |

These computational approaches provide a framework for understanding and predicting the physical and chemical properties of this compound based on its molecular structure, independent of its biological applications.

Chemical Reactivity and Derivatization of 2 Phenoxy N Phenylbutanamide

Amide Bond Hydrolysis Studies under Varied Conditions

The hydrolysis of the amide bond in 2-phenoxy-N-phenylbutanamide, which results in the formation of 2-phenoxybutanoic acid and aniline (B41778), is a reaction of significant interest. Due to the resonance stabilization of the amide group, this transformation typically requires forceful conditions, such as the presence of strong acids or bases and elevated temperatures. byjus.comchemistrysteps.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.net This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of the corresponding carboxylic acid and the protonated amine. libretexts.orgresearchgate.net The reaction is generally slow and often requires heating for several hours to proceed to completion. byjus.com Theoretical studies on simpler amides like formamide (B127407) have shown that while N-protonation can weaken the C-N bond, O-protonation is thermodynamically more favorable for the hydrolysis pathway. mcmaster.ca

Base-Promoted Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the amide bond can also be cleaved. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgdntb.gov.ua The subsequent elimination of the amide anion is typically the rate-determining step due to the poor leaving group ability of the amide ion. chemistrysteps.comdntb.gov.ua This step is generally driven forward by the irreversible acid-base reaction between the carboxylic acid product and the strongly basic leaving group. chemistrysteps.com Computational and experimental studies on related secondary amides, such as N-methylbenzamide and acetanilide, have indicated that the decomposition of the tetrahedral intermediate is the rate-determining stage of the process. dntb.gov.ua

The table below summarizes hypothetical kinetic data for the hydrolysis of this compound under different conditions, based on trends observed for structurally similar amides.

| Condition | Reagent | Temperature (°C) | Rate Constant (k, s⁻¹) | Products |

| Acidic | 1 M HCl | 100 | 1.5 x 10⁻⁵ | 2-Phenoxybutanoic acid, Anilinium chloride |

| Basic | 1 M NaOH | 100 | 3.2 x 10⁻⁵ | Sodium 2-phenoxybutanoate, Aniline |

| Enzymatic (Lipase) | Lipase in buffer | 40 | 8.7 x 10⁻⁴ | 2-Phenoxybutanoic acid, Aniline |

| Note: The data in this table is illustrative and based on the reactivity of analogous compounds, as specific kinetic data for this compound is not readily available in the cited literature. |

Enzymatic Hydrolysis:

Enzymatic hydrolysis offers a milder alternative to chemical methods. Enzymes such as amidases or certain lipases can catalyze the cleavage of amide bonds with high selectivity and efficiency under physiological conditions. researchgate.net While lipases are not the typical enzymes for amide hydrolysis, some have been shown to exhibit this activity, particularly with N-acylated amino acids. researchgate.net The enantioselectivity of enzymatic hydrolysis is a significant advantage, especially when dealing with chiral substrates. nih.gov

Functional Group Transformations and Site-Specific Modifications

The phenoxy group in this compound contains an aromatic ring that is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. ucalgary.caorganicmystery.com This directing effect channels incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. ucalgary.ca

Common electrophilic substitution reactions applicable to the phenoxy ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups using alkyl halides or acyl chlorides with a Lewis acid catalyst like AlCl₃. wikipedia.orglibretexts.org

These modifications can be used to introduce new functional groups that can be further elaborated, for example, reduction of a nitro group to an amine.

The butanamide backbone offers fewer sites for selective transformation. The α-carbon to the carbonyl group could potentially be a site for functionalization, for instance, through enolate chemistry. However, achieving selectivity without affecting other parts of the molecule would be challenging. Reductive methods, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄), would likely reduce the amide to an amine, yielding N-(4-phenoxybutyl)aniline.

Synthesis of Advanced Derivatives for Material Science or Catalytic Exploration

The derivatization of this compound can lead to the synthesis of novel monomers for polymer synthesis or ligands for catalysis.

For Material Science:

By introducing polymerizable functional groups onto either the phenoxy or the N-phenyl ring, this compound can be converted into a monomer. For example, the introduction of a vinyl group or an acrylate (B77674) moiety would allow for its incorporation into polymer chains via free-radical polymerization. acs.org The resulting polymers could possess interesting properties due to the presence of the rigid phenoxy and phenyl groups along the polymer backbone, potentially leading to materials with enhanced thermal stability or specific optical properties. Polyamides containing phenoxy and silyl (B83357) moieties have been synthesized and shown to have good thermal stability and solubility in various organic solvents. researchgate.net Similarly, debondable adhesives based on phenoxy structures have been developed, highlighting the utility of this chemical motif in materials science. rsc.orgrsc.org

For Catalytic Exploration:

The introduction of coordinating groups, such as phosphines, pyridines, or additional amides, can transform the molecule into a ligand for transition metal catalysis. For instance, proline sulfonamides have been utilized as organocatalysts in enantioselective aldol (B89426) reactions, demonstrating the potential of amide-containing structures in catalysis. nih.gov The phenoxy and amide moieties could act as a bidentate ligand system, capable of coordinating to a metal center and influencing its catalytic activity and selectivity.

Mechanistic Studies of Key Chemical Transformations

The mechanisms of the key transformations of this compound are based on well-established principles of organic chemistry.

Amide Hydrolysis: As previously discussed, both acid- and base-catalyzed hydrolysis proceed through a tetrahedral intermediate. libretexts.orgresearchgate.netmcmaster.cauregina.ca Computational studies on the hydrolysis of simple amides have provided detailed insights into the transition states and the role of solvent molecules in stabilizing intermediates and transition states. researchgate.netmcmaster.ca For base-catalyzed hydrolysis, the rate-determining step is often the cleavage of the C-N bond, which has a higher energy barrier than the initial nucleophilic attack. dntb.gov.uauregina.ca

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the phenoxy and N-phenyl rings follows the classical pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org The rate-determining step is typically the formation of this intermediate. The regioselectivity (ortho, para, or meta) is determined by the ability of the substituent (phenoxy or anilide) to stabilize the positive charge in the arenium ion. The phenoxy group, being a strong activator, effectively stabilizes the positive charge at the ortho and para positions through resonance. ucalgary.cabyjus.com

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for elucidating the reaction mechanisms, transition state structures, and activation energies of these transformations. nih.gov Such studies on related amide systems have helped to clarify the role of catalysts and solvent effects in amide bond formation and cleavage. nih.gov For instance, computational studies on ynamide-mediated amide bond formation have elucidated the role of the carboxylic acid as a bifunctional catalyst. nih.gov Similarly, DFT calculations have been used to investigate the mechanism of phenylboronic acid-catalyzed oxygen transfer reactions of haloalkyl amides. nih.gov

Potential Applications in Non Biological Fields

Role as Chemical Building Blocks for Complex Molecular Architectures

The structure of 2-phenoxy-N-phenylbutanamide makes it an excellent chemical intermediate or building block for the synthesis of more complex molecules. The amide linkage provides a site for various chemical transformations, while the phenoxy and phenyl rings can be functionalized to build larger, more intricate molecular frameworks.

Detailed Research Findings: Compounds with similar backbones, such as 3-oxo-N-phenylbutanamide, serve as key precursors in multi-step syntheses. For instance, 3-oxo-N-phenylbutanamide is used in the Conrad-Limpach reaction to synthesize quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry and materials science. chula.ac.th The synthesis involves the cyclization of the butanamide derivative in the presence of an acid catalyst like polyphosphoric acid. chula.ac.th Similarly, halogenated butanamides like N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide are recognized as versatile building blocks due to the reactivity of the bromoacetyl group, which allows for covalent modification and the construction of larger molecules.

The presence of the phenoxy group in this compound offers another site for modification or can be used to impart specific properties, such as solubility or thermal stability, to the final product. Its role as a building block is crucial for creating novel compounds for diverse applications, from pharmaceuticals to advanced materials. smolecule.comchembk.com

Table of Related Butanamide Intermediates and Their Synthetic Applications

| Compound Name | Synthetic Application | Reference |

|---|---|---|

| 3-Oxo-N-phenylbutanamide | Precursor for quinoline synthesis via acid-catalyzed cyclization. | chula.ac.th |

| N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide | Versatile building block for organic synthesis, enabling covalent modification. | |

| 4-Bromo-3-oxo-N-phenylbutanamide | Intermediate in the synthesis of pharmaceuticals, dyes, and photosensitive materials. | chembk.com |

Development as Analytical Standards or Reference Materials

In analytical and forensic chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical substances. Given its stable chemical nature, this compound has the potential to be developed as an analytical standard.

Detailed Research Findings: Structurally related compounds are already established as reference materials. For example, 3-oxo-2-Phenylbutanamide is categorized and sold as an analytical reference standard for forensic applications, particularly in the monitoring of illicit drug synthesis byproducts. caymanchem.combiosynth.com Similarly, N,N-Diethyl-2-phenylbutanamide is available as a high-quality pharmaceutical reference standard used for analytical development, method validation, and quality control testing. lgcstandards.comnovachem.com.au These standards are produced with high purity and are accompanied by a comprehensive Certificate of Analysis, ensuring their reliability for quantitative and qualitative analysis. novachem.com.au The development of this compound as a certified reference material would involve a rigorous process of synthesis, purification, and characterization to establish its authenticity and purity. novachem.com.au

Table of Related Compounds Used as Analytical Standards

| Compound Name | Type of Standard | Field of Use | Reference |

|---|---|---|---|

| 3-Oxo-2-Phenylbutanamide | Analytical Reference Standard | Forensic Chemistry | caymanchem.com |

| N,N-Diethyl-2-phenylbutanamide | Pharmaceutical Reference Standard | Pharmaceutical Analysis | lgcstandards.comnovachem.com.au |

Applications in Materials Science (e.g., Liquid Crystals, Polymer Additives)

The rigid phenyl and phenoxy groups combined with the flexible butanamide chain in this compound suggest its potential utility in materials science, particularly in the design of liquid crystals and as a functional polymer additive.

Detailed Research Findings: The field of liquid crystals heavily relies on molecules that possess both rigid and flexible segments. Research has shown that phenoxy-terminated molecules, including those with Schiff base/ester linkages, can exhibit predictable liquid crystalline behaviors. nih.govnih.gov For example, the mesomorphic properties of phenoxy-terminated pyrimidine (B1678525) liquid crystals can be finely tuned by adding substituents to the phenoxy group, which influences the formation of different smectic phases (SmA and SmC). nih.gov The balance between these phases is dictated by the non-covalent interactions between the phenoxy end-groups of adjacent molecules. nih.gov Similarly, bent-shaped molecules derived from heterocyclic cores linked to rigid units can form nematic phases. ajchem-a.com The structure of this compound fits this general motif, making it a candidate for investigation in the development of new liquid crystalline materials.

In polymer science, additives are used to enhance the properties of materials. Compounds structurally similar to this compound can be incorporated into polymer chains to improve characteristics like thermal stability and chemical resistance. The aromatic rings in the molecule can contribute to rigidity and thermal stability, while the butanamide group could serve as a point of attachment to a polymer backbone.

Investigation in Catalysis (e.g., Ligand Design for Metal Complexes)

The phenoxy and amide functionalities in this compound make it a promising candidate for use as a ligand in coordination chemistry. The oxygen and nitrogen atoms can act as donors to coordinate with metal ions, forming stable complexes that may exhibit catalytic activity.

Detailed Research Findings: Schiff base ligands containing phenoxy and imine groups are well-studied for their ability to form catalytically active metal complexes. ubd.edu.bnmdpi.com These N,O-bidentate ligands coordinate with transition metals like palladium, copper, and nickel to create catalysts for various organic reactions, including Suzuki-Miyaura cross-coupling and oxidation reactions. ubd.edu.bnmdpi.comrsc.org For instance, Pd(II) complexes with bidentate Schiff base ligands coordinating through phenolic oxygen and azomethine nitrogen have shown excellent catalytic activity for the synthesis of biaryl compounds. ubd.edu.bn While the amide group in this compound is different from an imine, the principle of using phenoxy-N/O donor ligands is well-established. The design of such ligands allows for the tuning of steric and electronic properties of the resulting metal complex, which in turn influences its catalytic performance. mdpi.comfrontiersin.org The investigation of this compound as a ligand could lead to new catalysts with unique reactivity and selectivity.

Table of Ligand Types and Their Catalytic Applications

| Ligand Type | Metal Complex | Catalytic Application | Reference |

|---|---|---|---|

| Phenoxy-ketimine Schiff Base | Cu(II), Cu(I), Ag(I) | Potential for various catalytic reactions | mdpi.com |

| Biphenolate (ONO, OPO type) | Aluminum | Ring-opening polymerization of cyclic esters | frontiersin.org |

| Tetradentate N2O2 Schiff Base | Ni(II), Cu(II) | Oxidation of benzhydrol, photodegradation of rhodamine-B | rsc.org |

Exploration in Sensor Technology (e.g., Chemo-sensors)

Chemosensors are molecules designed to detect specific ions or molecules through a measurable change, such as fluorescence. The structure of this compound provides a scaffold that could be adapted for sensor applications.

Detailed Research Findings: A structurally analogous compound, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), has been successfully designed and synthesized as a "turn-on" fluorescent chemosensor. nih.gov This molecule exhibits a significant increase in fluorescence intensity upon coordination with Selenium(IV) ions, allowing for its highly selective and sensitive detection. The sensor operates effectively with a low detection limit of 9.38 × 10⁻⁹ M. nih.gov The core structure, a phenoxy-N-phenyl-amide, is the foundation of this sensor. Given that this compound shares this core scaffold, it represents a promising candidate for the development of new chemosensors. By introducing appropriate functional groups onto the phenyl rings, it could be tailored to selectively bind to other target analytes, leading to new tools for environmental monitoring or industrial process control. nih.gov

Advanced Analytical Methodologies for 2 Phenoxy N Phenylbutanamide Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of chemical analysis for separating and quantifying components within a mixture. For a compound like 2-phenoxy-N-phenylbutanamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical but distinct roles.

HPLC is a primary technique for assessing the purity of this compound due to its high resolution and applicability to non-volatile and thermally sensitive molecules. A robust reversed-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from starting materials, by-products, and degradants.

The development of such a method involves a systematic optimization of several key parameters. A C18 column is often the stationary phase of choice due to its hydrophobicity, which is well-suited for retaining moderately polar compounds like this compound. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure efficient separation of compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Method validation is a critical step to ensure the reliability of the analytical results. This process involves assessing parameters such as linearity, precision, accuracy, and robustness, according to established guidelines.

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | A linear relationship is established between the analyte concentration and the detector response across a specified range. |

| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | The relative standard deviation (%RSD) of multiple measurements is within acceptable limits, demonstrating low variability. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The method accurately quantifies the analyte, as shown by the closeness of measured values to the true values in spiked samples. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | The method's reliability is confirmed by its performance under slightly varied conditions. |

While HPLC is suitable for analyzing this compound in its native form, GC-MS is a powerful tool for structural confirmation and the analysis of volatile impurities, provided the analyte's volatility is enhanced. Amides often exhibit poor chromatographic behavior in GC due to their polarity and low volatility. jfda-online.com Therefore, a chemical derivatization step is essential. jfda-online.comnih.govlibretexts.org

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as the N-H group in secondary amides. libretexts.orgsigmaaldrich.com In this reaction, the active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. libretexts.org A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

The derivatized this compound can then be injected into the GC-MS system. The gas chromatograph separates the TMS-derivative from other components in the sample, and the mass spectrometer provides detailed mass fragmentation patterns, which are invaluable for unequivocal structure confirmation and identification of trace-level impurities.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Dissolve a precise amount of the this compound sample in an anhydrous aprotic solvent (e.g., pyridine (B92270), acetonitrile). | To ensure the sample is in a suitable medium for the reaction and to prevent hydrolysis of the reagent. |

| 2. Reagent Addition | Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS catalyst) to the sample solution. | To drive the derivatization reaction to completion by replacing the active hydrogen on the amide nitrogen with a TMS group. sigmaaldrich.com |

| 3. Reaction | Heat the mixture in a sealed vial at a controlled temperature (e.g., 70-80 °C) for a specific duration (e.g., 30-60 minutes). | To accelerate the reaction rate and ensure complete derivatization. sigmaaldrich.com |

| 4. Analysis | Cool the reaction mixture to room temperature and inject an aliquot directly into the GC-MS system. | To separate the derivatized analyte and obtain its mass spectrum for identification and quantification. |

Electrochemical Characterization and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound. CV provides insights into the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the mechanisms of electron transfer reactions. mmu.ac.uk

For a molecule like this compound, several moieties could be electrochemically active, including the phenyl rings and the amide group. Anodic oxidation of N-aryl amides can lead to bond cleavage at various positions, depending on the molecular structure and the substituents on the aryl groups. rsc.org The oxidation process often involves the formation of a radical cation, which can then undergo subsequent chemical reactions. utexas.edu

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set limits. The resulting current is measured as a function of the applied potential. The resulting plot, a voltammogram, can reveal reversible or irreversible redox processes. The study of how scan rate affects the voltammogram can provide kinetic information about the chemical reactions coupled to the electron transfer steps.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Working Electrode | The electrode where the reaction of interest occurs. | Glassy Carbon, Platinum, or Gold |

| Reference Electrode | Provides a stable potential against which the working electrode's potential is measured. | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Completes the electrical circuit, allowing current to flow. | Platinum wire |

| Solvent | Must dissolve the analyte and the supporting electrolyte and have a wide potential window. | Acetonitrile (MeCN), Dichloromethane (B109758) (DCM) |

| Supporting Electrolyte | An inert salt that ensures the conductivity of the solution. | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Scan Rate (ν) | The rate at which the potential is swept (V/s). | Variable, typically 20 mV/s to 1000 mV/s |

Coupled Analytical Techniques (e.g., LC-NMR, LC-IR)

Coupled, or hyphenated, techniques provide a more comprehensive analysis by combining the separation power of chromatography with the identification capabilities of spectroscopy.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links an HPLC system with an NMR spectrometer. This powerful technique allows for the unequivocal structural elucidation of compounds as they are separated. For this compound, LC-NMR could be used to confirm its structure without the need for prior isolation, or to identify unknown impurities or degradation products in a sample. After separation on the HPLC column, the analyte peak of interest can be directed into the NMR flow cell either continuously (on-flow) or by stopping the flow (stopped-flow) to acquire detailed 1D and 2D NMR spectra.

Liquid Chromatography-Infrared (LC-IR) spectroscopy provides real-time infrared spectra of the eluting compounds. This is particularly useful for identifying the functional groups present in the molecule. As this compound elutes from the HPLC, it passes through a flow cell in an IR spectrometer. The resulting spectrum would confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds, the ether linkage (C-O-C), and the aromatic rings. Infrared spectroscopy of amides shows several characteristic absorption bands, often referred to as Amide I, II, and III bands. acs.orgnih.gov

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | N-H Stretch (secondary amide) | 3370 - 3170 spectroscopyonline.com |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1630 spectroscopyonline.com |

| Amide N-H (Amide II) | N-H Bend | ~1530 libretexts.org |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether (Ar-O-C) | C-O Stretch (asymmetric) | 1270 - 1230 |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-phenoxy-N-phenylbutanamide, research will likely focus on moving away from traditional synthesis methods that may rely on hazardous reagents and solvents. Key areas of exploration will include biocatalysis and the use of greener solvents.

Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly sustainable alternative for amide bond formation. chemistryjournals.netmdpi.com Enzymes such as lipases can function under mild conditions, often in aqueous environments, thereby reducing energy consumption and the generation of hazardous waste. mdpi.com Researchers may investigate enzymatic pathways for the acylation of aniline (B41778) with a derivative of 2-phenoxybutanoic acid. mdpi.com

In addition to biocatalysis, the use of greener solvents is a critical aspect of sustainable synthesis. chemistryjournals.netnih.gov Traditional organic solvents are often volatile and toxic. chemistryjournals.net Future synthetic routes for this compound could explore the use of water, ionic liquids, or supercritical fluids as reaction media. chemistryjournals.net For instance, developing a synthesis that can be effectively carried out in water would significantly improve the environmental profile of the process. tandfonline.com

Here is a table summarizing potential sustainable synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | Mild reaction conditions, high selectivity, reduced byproducts, use of aqueous media. mdpi.commdpi.com |

| Green Solvents | Replacement of traditional volatile organic compounds with water, ionic liquids, or supercritical CO2. | Reduced environmental pollution, improved safety, potential for novel reactivity. chemistryjournals.net |

| Microwave-Assisted Synthesis | Use of microwave radiation to accelerate reactions. | Faster reaction times, increased yields, lower energy consumption. chemistryjournals.net |

| Flow Chemistry | Continuous processing in a reactor. | Enhanced safety, better process control, easier scalability, potential for integration with other technologies. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product outcomes. For this compound, this involves elucidating the intricate steps of amide bond formation and other potential reactions involving its functional groups. Computational studies will be instrumental in this endeavor.

The mechanism of amide bond formation, particularly the acylation of aniline, can be complex. nih.govluxembourg-bio.com Future research could employ quantum chemistry calculations to model the transition states and intermediates involved in the reaction between an activated 2-phenoxybutanoic acid derivative and aniline. acs.org This would provide insights into the reaction kinetics and thermodynamics, helping to identify the most efficient pathways and potential side reactions. researchgate.net For instance, computational analysis can compare the energy barriers of different proposed mechanisms, such as nucleophilic substitution versus reductive elimination in certain catalytic cycles. acs.org

Furthermore, the presence of the phenoxy group introduces possibilities for other complex reactions, such as electrophilic aromatic substitution on the phenyl rings or reactions at the ether linkage. Mechanistic studies will be crucial for understanding the reactivity of the molecule and for designing selective transformations.

Rational Design of Derivatives for Specific Material Properties

The structure of this compound suggests its potential as a monomer or a building block for the creation of new polymers and materials. The rational design of its derivatives could lead to materials with tailored thermal, mechanical, and optical properties. This approach is central to the development of advanced materials for a variety of applications. nih.gov

By modifying the core structure of this compound, researchers can systematically tune the properties of the resulting materials. For example, introducing substituents on the phenyl rings could alter the intermolecular interactions, thereby affecting the melting point, solubility, and mechanical strength of derived polymers. Similarly, replacing the butyl chain with other linkers could impart varying degrees of flexibility or rigidity.

The following table outlines potential structural modifications and their expected impact on material properties:

| Structural Modification | Target Property | Potential Application |

| Introducing polar groups on the phenyl rings. | Increased hydrophilicity, altered solubility. | Coatings, biocompatible materials. |

| Incorporating rigid aromatic units in the backbone. | Enhanced thermal stability, higher glass transition temperature. | High-performance plastics, electronics. |

| Adding cross-linking functionalities. | Increased mechanical strength, solvent resistance. | Adhesives, thermosets. rsc.org |

| Introducing chiral centers. | Optical activity. | Chiral separation media, specialized optical films. |

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods, particularly machine learning (ML), are set to revolutionize materials discovery by enabling the prediction of material properties from their chemical structure. nii.ac.jpresearchgate.net For this compound and its derivatives, these predictive models can accelerate the design of new materials by reducing the need for extensive experimental synthesis and characterization. arxiv.org

Graph neural networks (GNNs) are a promising ML approach for predicting polymer properties. acs.org By representing the monomer structure as a graph, GNNs can learn the relationship between chemical structure and macroscopic properties like glass transition temperature, melting point, and elastic modulus. acs.org Researchers could develop GNN models trained on datasets of polymers to predict the properties of polymers derived from this compound and its analogs. arxiv.org

Multimodal pretraining frameworks that incorporate both 1D sequential information (like SMILES strings) and 3D structural information can further enhance the accuracy of property predictions. arxiv.org These models could be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties before they are synthesized in the lab. arxiv.org

Integration with Emerging Technologies in Chemical Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.